

Application Notes and Protocols for Assessing Pcna-I1 Binding Affinity to PCNA

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Compound of Interest

Compound Name: *Pcna-I1*

Cat. No.: *B609859*

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These application notes provide a comprehensive overview and detailed protocols for various biophysical techniques to accurately determine the binding affinity of the small molecule inhibitor **Pcna-I1** to Proliferating Cell Nuclear Antigen (PCNA).

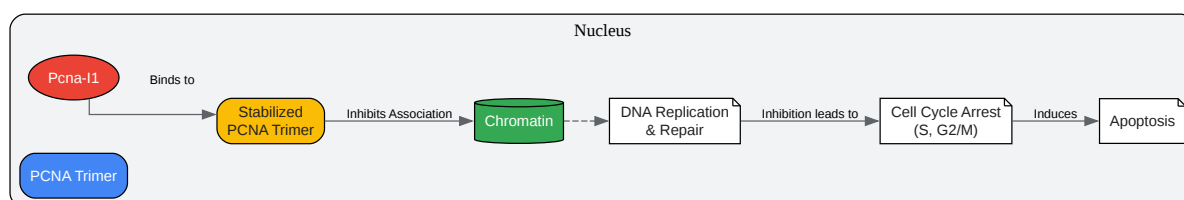
Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it a key target in cancer therapy. **Pcna-I1** is a small molecule inhibitor that has been shown to selectively bind to PCNA trimers, disrupt their function, and induce apoptosis in cancer cells.[1][2] Accurate assessment of the binding affinity between **Pcna-I1** and PCNA is crucial for understanding its mechanism of action and for the development of more potent and specific inhibitors. This document outlines the principles and detailed protocols for three widely used techniques to measure this binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Mechanism of Action of Pcna-I1

Pcna-I1 exerts its anticancer effects by directly binding to and stabilizing the homotrimeric ring structure of PCNA.[3] This stabilization is predicted to occur at the interface between two PCNA monomers.[4][5] By locking the trimer in a stable conformation, **Pcna-I1** inhibits the association of PCNA with chromatin, a crucial step for the initiation of DNA replication and repair.[2][3] The

disruption of these processes leads to cell cycle arrest, primarily in the S and G2/M phases, and ultimately triggers apoptosis in tumor cells.[2]



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Caption: Mechanism of Action of **Pcna-I1**.

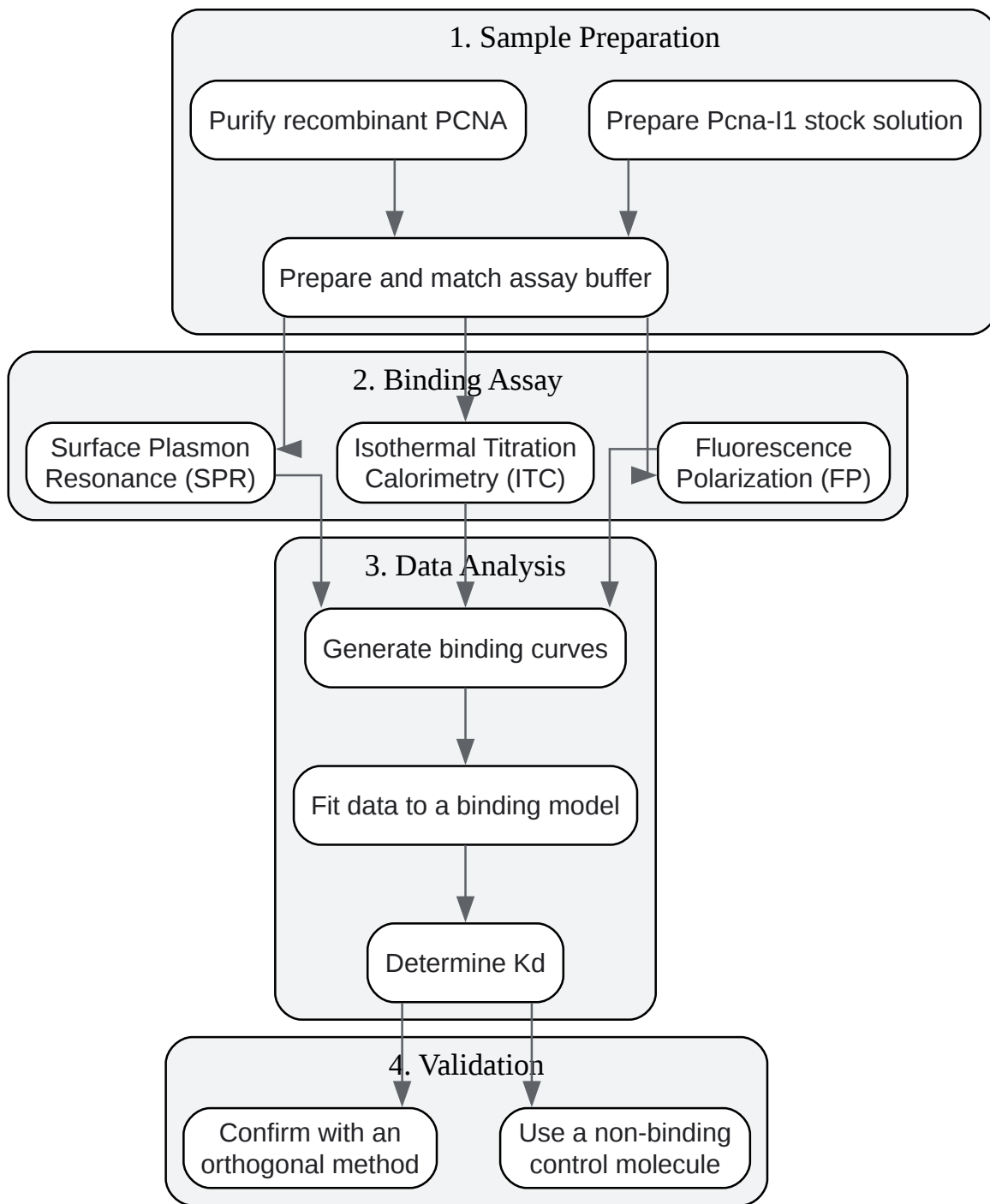
Quantitative Binding Affinity Data

The binding affinity of **Pcna-I1** to PCNA has been determined using various biophysical methods. The dissociation constant (Kd) is a key parameter to quantify this interaction, with a lower Kd value indicating a higher binding affinity.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference(s) |
|----------|-------------|---------------------------------|----------------------------|--------------|
| Pcna-I1 | PCNA Trimer | Microscale Thermophoresis (MST) | ~0.2 to 0.4 μ M | [1] |
| Pcna-I1 | PCNA Trimer | Surface Plasmon Resonance (SPR) | 0.14 to 0.41 μ M | [3] |

Experimental Workflow for Binding Affinity Assessment

The general workflow for assessing the binding affinity of **Pcna-I1** to PCNA involves several key steps, from sample preparation to data analysis and validation.



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